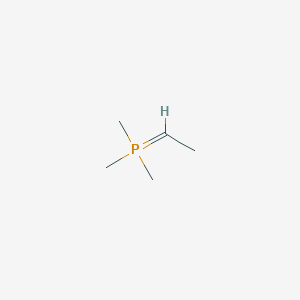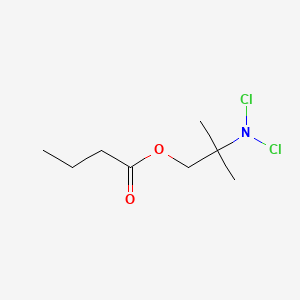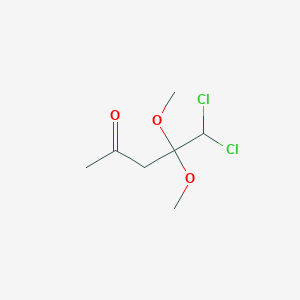
1H-1,4-Diazepine-5,7(2H,6H)-dione, 1,4-dibenzoyl-6,6-diethyldihydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-1,4-Diazepine-5,7(2H,6H)-dione, 1,4-dibenzoyl-6,6-diethyldihydro- is a complex organic compound that belongs to the diazepine family These compounds are characterized by a seven-membered ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-1,4-Diazepine-5,7(2H,6H)-dione, 1,4-dibenzoyl-6,6-diethyldihydro- typically involves multi-step organic reactions. Common starting materials might include benzoyl chloride, ethylamine, and other reagents that facilitate the formation of the diazepine ring. Reaction conditions such as temperature, solvent, and catalysts play a crucial role in the yield and purity of the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis may be employed to produce the compound in bulk.
Chemical Reactions Analysis
Types of Reactions
1H-1,4-Diazepine-5,7(2H,6H)-dione, 1,4-dibenzoyl-6,6-diethyldihydro- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the diazepine ring.
Substitution: Substitution reactions can introduce new functional groups, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce alkyl or aryl groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: May serve as a probe for studying biological processes involving diazepine derivatives.
Medicine: Potential therapeutic applications, such as in the development of new drugs targeting specific pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. It may bind to enzymes, receptors, or other proteins, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
1H-1,4-Diazepine-5,7(2H,6H)-dione: A simpler analog without the benzoyl and ethyl groups.
1,4-Dibenzoyl-1H-1,4-diazepine: Lacks the diethyl substitution.
6,6-Diethyl-1H-1,4-diazepine-5,7(2H,6H)-dione: Similar structure but without the benzoyl groups.
Uniqueness
The presence of both benzoyl and ethyl groups in 1H-1,4-Diazepine-5,7(2H,6H)-dione, 1,4-dibenzoyl-6,6-diethyldihydro- may confer unique chemical properties, such as increased stability, specific reactivity, or enhanced biological activity, distinguishing it from other similar compounds.
Properties
CAS No. |
61495-85-0 |
|---|---|
Molecular Formula |
C23H24N2O4 |
Molecular Weight |
392.4 g/mol |
IUPAC Name |
1,4-dibenzoyl-6,6-diethyl-1,4-diazepane-5,7-dione |
InChI |
InChI=1S/C23H24N2O4/c1-3-23(4-2)21(28)24(19(26)17-11-7-5-8-12-17)15-16-25(22(23)29)20(27)18-13-9-6-10-14-18/h5-14H,3-4,15-16H2,1-2H3 |
InChI Key |
GDIHFUOIWJJQKD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C(=O)N(CCN(C1=O)C(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


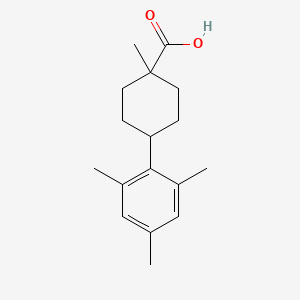
![Diethyl[4-(methanesulfonyl)-3-methylbuta-1,3-dien-1-yl]methylsilane](/img/structure/B14592543.png)
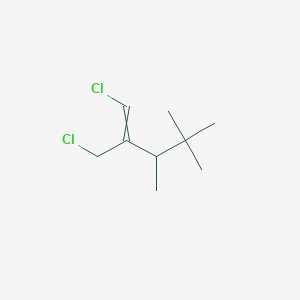
![1-(Chloromethyl)-1,1,3,3-tetramethyl-3-[2-(trimethylsilyl)ethenyl]disiloxane](/img/structure/B14592546.png)
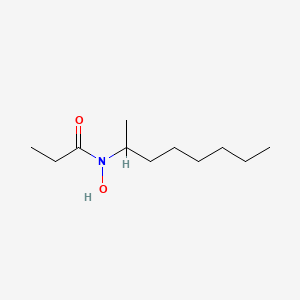
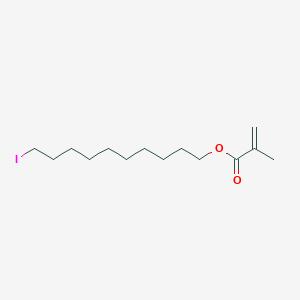
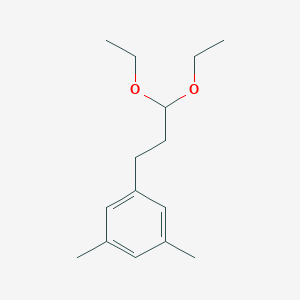
![Benzyl [4-(2,2-dimethyl-1,3-dioxolan-4-yl)-3-(propan-2-ylamino)butyl] phosphate](/img/structure/B14592584.png)

![7,7-Dichloro-2,2-dimethylbicyclo[3.2.0]heptan-6-one](/img/structure/B14592596.png)
![2-[(2H-1,3,2-Benzoxathiastibol-2-yl)sulfanyl]phenol](/img/structure/B14592610.png)
